molecular formula C22H20N4O4 B2938332 Ethyl 4-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate CAS No. 864855-56-1

Ethyl 4-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate

Cat. No.: B2938332
CAS No.: 864855-56-1
M. Wt: 404.426
InChI Key: XZCDWHDHDRFBDQ-UHFFFAOYSA-N
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Description

Ethyl 4-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate is a synthetic carboxamide-linked pyridopyrrolopyrimidine derivative. Its structure features a fused tricyclic core with methyl groups at positions 1 and 9, a 4-oxo functional group, and an ethyl benzoate substituent at the carboxamide position. This compound is likely synthesized via a multi-step process involving condensation of intermediates such as 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl glycinate derivatives, followed by cyclization and esterification (see synthesis protocols in ).

Properties

IUPAC Name

ethyl 4-[(6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-4-30-22(29)14-7-9-15(10-8-14)23-20(27)17-12-16-19(25(17)3)24-18-13(2)6-5-11-26(18)21(16)28/h5-12H,4H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCDWHDHDRFBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N2C)N=C4C(=CC=CN4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C21H22N4O3
Molar Mass: 378.43 g/mol

The compound features a pyrido-pyrrolo-pyrimidine structure, which is known for its diverse biological activities. The presence of multiple functional groups contributes to its potential interactions with various biological targets.

Antitumor Activity

Research has indicated that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, a study reported that related compounds showed potent activity against various cancer cell lines, including Mia PaCa-2 and PANC-1 cells. These compounds were found to inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription, thereby inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound's structural analogs have also demonstrated antimicrobial properties. In vitro studies have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The disk diffusion method was employed to evaluate the antimicrobial activity, revealing promising results that suggest potential applications in treating infections .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Topoisomerase Inhibition: Similar compounds have been shown to interfere with topoisomerase activity, leading to DNA damage and subsequent cell death in cancer cells.
  • Antimicrobial Mechanism: The antimicrobial effects may involve disruption of bacterial cell walls or interference with metabolic pathways essential for microbial survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the pyrimidine and benzoate moieties can significantly influence biological activity. For example:

Substituent Effect on Activity
Methyl groupEnhances antitumor activity
Ethyl groupImproves solubility and bioavailability
Halogen substitutionIncreases antimicrobial potency

Case Study 1: Antitumor Activity Evaluation

In a study evaluating the antitumor potential of related compounds, several derivatives were synthesized and tested against human tumor cell lines. Among them, one derivative exhibited an IC50 value significantly lower than that of etoposide, a standard chemotherapeutic agent . This highlights the potential of these compounds as lead candidates for further development.

Case Study 2: Antimicrobial Testing

Another research effort focused on the antimicrobial properties of structurally similar compounds against Escherichia coli and Candida albicans. The results indicated that specific modifications led to enhanced activity against both pathogens . This suggests a promising avenue for developing new antimicrobial agents based on this chemical scaffold.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives or further functionalization.

Reaction Conditions Reagents Product Yield Source
Basic hydrolysis (pH >10)NaOH/H<sub>2</sub>O, reflux4-(1,9-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoic acid85–92%
Acidic hydrolysis (HCl, ethanol)HCl, 60°CSame as above78%

This reaction is pivotal in drug development, as the carboxylic acid derivative enhances solubility and enables conjugation with targeting moieties .

Amide Functionalization

The carboxamide group participates in nucleophilic substitutions or condensations to form diverse derivatives.

Key Reactions

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K<sub>2</sub>CO<sub>3</sub> to yield N-alkylated analogs .

  • Hydrolysis : Under strong acidic conditions, the amide bond cleaves to regenerate the parent carboxylic acid and amine.

Reaction Reagents Application
N-EthylationEthyl bromide, K<sub>2</sub>CO<sub>3</sub>Enhances lipophilicity for membrane permeability .
Amide couplingEDCI/HOBtSynthesizes PROTACs or bifunctional molecules .

Cross-Coupling Reactions

The heteroaromatic core enables palladium-catalyzed cross-coupling reactions, such as:

Heck Coupling

Reacts with aryl halides (e.g., 4-iodobenzoate) in the presence of Pd(OAc)<sub>2</sub> and PPh<sub>3</sub> to form biaryl derivatives .

Substrate Conditions Product Yield
4-Iodobenzoyl glutamatePd(OAc)<sub>2</sub>, PPh<sub>3</sub>, DMF, 80°CEthyl 4-(1,9-dimethyl-4-oxo-...-2-carboxamido)-biphenyl-4-carboxylate67%

Sonogashira Coupling

Alkynylation using terminal alkynes (e.g., 1-butyn-4-ol) under Pd/Cu catalysis .

Heterocyclic Ring Modifications

The pyrido-pyrrolo-pyrimidine core undergoes electrophilic substitutions and redox reactions:

  • Bromination : NBS in CCl<sub>4</sub> selectively brominates the pyrrole ring at position 5 .

  • Oxidation : KMnO<sub>4</sub> oxidizes the dihydropyrimidine ring to a pyrimidinone.

Reaction Reagents Outcome Application
BrominationNBS, CCl<sub>4</sub>5-Bromo derivativeIntermediate for kinase inhibitors
OxidationKMnO<sub>4</sub>, H<sub>2</sub>O4-Oxo-1,4-dihydropyrido...pyrimidineEnhances DNA intercalation

Functional Group Interconversion

The ester group is convertible to:

  • Amides : Via reaction with amines (e.g., tert-butyl piperazine) using DCC .

  • Hydrazides : Treatment with hydrazine hydrate yields hydrazide derivatives for anticancer studies .

Mechanistic Insights

  • Folate Antagonism : The compound inhibits dihydrofolate reductase (DHFR) by mimicking folate cofactors, disrupting nucleotide synthesis in cancer cells .

  • Structure-Activity Relationship (SAR) :

    • Ethyl ester → Carboxylic acid: Increases target binding affinity .

    • N-Methylation: Reduces metabolic degradation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight Key Properties/Bioactivity
Target Compound : Ethyl 4-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate Ethyl benzoate ester at carboxamide ~403.4 (estimated) Higher lipophilicity due to ester group; potential intermediate for carboxylic acid derivatives
N-(3-Methoxypropyl)-1,9-dimethyl-4-oxo-...carboxamide () 3-Methoxypropyl amide Not explicitly stated Increased polarity due to methoxypropyl group; no bioactivity data reported
N-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-...carboxamide () Benzodioxin-ylmethyl amide 404.42 Enhanced aromaticity and bulkiness; solubility likely reduced
N,N,1,7-Tetramethyl-4-oxo-...carboxamide () N,N,1,7-Tetramethyl groups 284.31 Simplified substitution pattern; lower molecular weight
Compound 6b () Unspecified aryl carboxamide Not stated MIC = 75 mg/L against methicillin-resistant S. aureus; inactive against gram-negative bacteria

Structural Variations and Implications

Substituent Effects on Lipophilicity: The target compound’s ethyl benzoate group confers higher lipophilicity compared to amide-linked analogs (e.g., ), which may influence membrane permeability and bioavailability.

Synthetic Pathways :

  • The target compound is likely synthesized via esterification of a carboxylic acid intermediate (e.g., compounds 17, 18 in ), whereas amide-linked analogs are derived from condensation reactions with amines ().

Bioactivity Trends :

  • Analogs such as compound 6b () show selective activity against S. aureus (MIC = 75 mg/L), suggesting that substituent bulk and electronic properties may modulate antimicrobial effects.
  • The target compound’s ester group may render it a prodrug, requiring hydrolysis to the active carboxylic acid form for bioactivity (as seen in ).

Physicochemical and Pharmacological Considerations

  • Solubility : The ethyl benzoate group in the target compound likely reduces aqueous solubility compared to smaller amide derivatives (e.g., ).
  • Antimicrobial Potential: While direct data are lacking, structural parallels to compound 6b suggest that modifications at the carboxamide position could enhance gram-positive activity.

Q & A

Q. What synthetic routes are reported for pyrido-pyrrolo-pyrimidine carboxamide derivatives, and how can they be optimized for this compound?

  • The synthesis of structurally related 1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine carboxamides typically involves condensation of key intermediates under controlled conditions. For example, alkylation and amidation steps are critical, as shown in the synthesis of 1-alkyl-4-oxo derivatives (e.g., Fig. 2 in ). Optimization may include adjusting reaction temperatures (e.g., 60–80°C), solvent systems (DMF or THF), and catalysts (e.g., DCC for amide bond formation). Purification via column chromatography with gradients (e.g., ethyl acetate/hexane) is recommended .

Q. How can the structure of this compound be confirmed using spectroscopic and chromatographic methods?

  • Structural confirmation requires a combination of techniques:
  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ 160–180 ppm). and highlight detailed NMR assignments for pyrido-pyrrolo-pyrimidine analogs.
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹).
  • HRMS : Validate molecular weight (e.g., calculated vs. observed m/z) as demonstrated in .

Q. What preliminary biological activities have been reported for similar pyrido-pyrrolo-pyrimidine derivatives?

  • Analogous compounds exhibit antibiofilm and antimicrobial properties. For instance, 1,4-dihydropyrido-pyrrolo-pyrimidine carboxamides showed biofilm inhibition against Staphylococcus aureus at MIC values of 8–32 µg/mL ( ). Screening should include standard assays like microdilution for MIC determination and crystal violet staining for biofilm quantification .

Advanced Research Questions

Q. How do substituent modifications (e.g., methyl groups at positions 1 and 9) influence the compound’s bioactivity and stability?

  • Substituents impact steric and electronic properties. Methyl groups at positions 1 and 9 (as in the target compound) may enhance metabolic stability by reducing oxidative degradation. Comparative SAR studies using analogs with varying alkyl chains (e.g., ethyl, isopropyl) can clarify these effects. notes that N-alkylation improves solubility, which is critical for in vivo efficacy .

Q. What mechanistic insights exist for the antibiofilm activity of pyrido-pyrrolo-pyrimidine derivatives?

  • Proposed mechanisms include interference with quorum sensing or extracellular polymeric substance (EPS) synthesis. Advanced studies should employ transcriptomic analysis (e.g., RNA-seq) to identify downregulated biofilm-related genes (e.g., icaA in S. aureus) and molecular docking to assess binding to regulatory proteins like AgrC .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5, as in ) and acetonitrile (70:30 v/v). Detection at 254 nm is suitable for UV-active pyrido-pyrrolo-pyrimidines. Validate with spike-recovery experiments (85–115% recovery) .
  • LC-MS/MS : Employ ESI+ mode for ionization and MRM transitions (e.g., m/z 405 → 287 for quantification) to enhance sensitivity in plasma or tissue samples.

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Conduct forced degradation studies:
  • Acidic/alkaline conditions : Incubate at pH 2 (HCl) and pH 10 (NaOH) at 37°C for 24 hours. Monitor degradation via HPLC; pyrido-pyrrolo-pyrimidines are typically stable at neutral pH but hydrolyze under extreme conditions.
  • Thermal stability : Store at 40°C for 1 month; degradation <5% indicates suitability for long-term storage .

Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics and toxicity?

  • Use rodent models for preliminary PK studies:
  • Dosing : 10 mg/kg IV and oral routes. Calculate AUC, Cmax, and half-life.
  • Toxicity : Acute toxicity testing (OECD 423) with histopathological analysis of liver/kidney. ’s crystal structure data aids in predicting metabolite formation via docking with cytochrome P450 enzymes .

Methodological Notes

  • Contradictions in Data : reports biofilm inhibition, but activity may vary with bacterial strain. Replicate assays using clinical isolates (e.g., MRSA) to confirm breadth of activity.
  • Synthetic Challenges : Low yields in amidation steps (e.g., 30% in ) suggest exploring coupling agents like HATU or optimizing stoichiometry .

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